Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name for this compound is derived from its spirocyclic core and substituent arrangement. The parent structure, 2,5-diazaspiro[3.4]octane , consists of a three-membered ring fused to a four-membered ring at a single spiro carbon atom. The numbering begins at the spiro junction, with nitrogen atoms positioned at the 2 and 5 positions. The tert-butyl ester groups are appended to the carboxylate moieties at these nitrogen centers, yielding the full systematic name: Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate .
The term tert-butyl adheres to IUPAC’s retained prefix for branched alkyl groups, while spiro denotes the connectivity of two rings via one atom. Alternative nomenclature, such as 1,1-dimethylethyl for the tert-butyl group, appears in older literature but is now deprecated.
| Property | Value |
|---|---|
| Molecular Formula | C~24~H~42~N~4~O~8~ |
| Molecular Weight | 514.61 g/mol |
| CAS Registry Number | 1523618-32-7 |
| Systematic Name | This compound |
Molecular Architecture and Stereochemical Considerations
The molecule features a rigid spirocyclic scaffold with two nitrogen atoms integrated into the bicyclic system. The three-membered ring adopts a strained conformation, while the four-membered ring exhibits puckering to alleviate angular stress. The tert-butyl groups, attached via ester linkages, project outward from the spiro core, creating steric bulk that influences reactivity and solubility.
Stereochemical analysis reveals no chiral centers in the parent spiro structure due to symmetry at the spiro carbon. However, substituent orientation on the nitrogen atoms may lead to conformational isomerism. For instance, the tert-butyl esters can adopt axial or equatorial positions relative to the bicyclic plane, though computational models suggest a preference for equatorial orientation to minimize steric clash.
X-ray Crystallographic Analysis of Spirocyclic Core
X-ray diffraction studies of analogous diazaspiro compounds, such as tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate , provide insights into bond lengths and angles. Key structural parameters include:
- Spiro Carbon Bond Angles : Approximately 90° between the three- and four-membered rings, consistent with sp³ hybridization.
- N–C–O Bond Lengths : 1.33 Å for the carbamate linkages, indicative of partial double-bond character due to resonance stabilization.
- Tert-butyl Group Geometry : C–C bonds measuring 1.54 Å, typical of saturated alkyl chains.
While direct crystallographic data for the di-ester derivative remains limited, molecular modeling aligns these parameters with experimental observations from related structures.
Comparative Structural Analysis with Related Diazaspiro Compounds
The spiro[3.4]octane framework distinguishes this compound from larger analogues like 2,8-di-Boc-2,8-diazaspiro[5.4]decan-1-one (spiro[5.4]decane) and smaller systems such as 2,5-diazaspiro[3.5]nonane (spiro[3.5]nonane). Key comparisons include:
- Ring Strain : The three-membered ring in spiro[3.4]octane imposes greater angular strain than the five-membered ring in spiro[5.4]decane, affecting thermal stability and reactivity.
- Nitrogen Positioning : In spiro[3.5]nonane, nitrogen atoms occupy positions 2 and 5, analogous to the title compound, but the expanded ring size alters hydrogen-bonding capabilities.
- Functionalization : Unlike mono-esterified variants (e.g., 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester ), the di-ester derivative exhibits enhanced lipophilicity, impacting its applications in medicinal chemistry.
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ditert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
VTNOJNHBTJTXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Reductive Amination and Boc Protection
A representative synthetic route is adapted from methods used for related diazaspiro compounds and includes the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of intermediate amine or aldehyde precursors | Starting amino acid derivatives or malonate esters; solvents like ethanol or acetonitrile | Control temperature, typically 20–80 °C |
| 2 | Reductive amination and ring closure | Benzylamine, sodium borohydride in ethanol; reaction at 20 °C then heating to 80 °C | Simultaneous reductive amination and spiro ring formation |
| 3 | Deprotection of benzyl groups | Hydrogenation with 10% Pd/C in ethanol under H2 atmosphere | Removal of benzyl protecting groups |
| 4 | Boc protection of amines | Reaction with di-tert-butyl dicarbonate (Boc anhydride) in methanol | Protects nitrogen atoms as tert-butyl carbamates |
| 5 | Hydrolysis or purification | Sodium hydroxide in methanol/water; pH adjustment and extraction | Final purification and isolation of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
This method results in a spirocyclic compound with two Boc-protected nitrogen atoms and tert-butyl ester groups at positions 2 and 5 of the octane ring.
Alternative Synthetic Routes
Starting from tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Reaction with oxalic acid under inert atmosphere (nitrogen or argon) at room or slightly elevated temperature to form hemioxalate salts, which can be purified by recrystallization or chromatography.
Use of Ethyl Malonate Derivatives: Ethyl malonate can be reacted with amine-containing precursors, followed by reduction (e.g., lithium borohydride) and ring closure using bases like cesium carbonate in acetonitrile to form spirocyclic intermediates, which are then Boc-protected and purified.
Reaction Conditions and Optimization
| Parameter | Typical Range | Comments |
|---|---|---|
| Temperature | 20–80 °C | Lower temperatures for initial condensation; higher for ring closure |
| Solvents | Ethanol, acetonitrile, methanol, dichloromethane | Choice depends on step; polar aprotic solvents favored for cyclization |
| Reaction Time | 1–12 hours per step | Longer times for complete ring closure and protection |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation during sensitive steps |
| Catalysts | Pd/C for hydrogenation | Used for deprotection of benzyl groups |
| Bases | Potassium carbonate, cesium carbonate, sodium hydroxide | Facilitate ring closure and hydrolysis |
Research Findings and Yields
The multi-step synthesis involving reductive amination and Boc protection typically achieves moderate overall yields (~16–20%) due to the complexity of ring formation and purification.
The use of Boc protecting groups is crucial for stability and handling of intermediates.
Purification by chromatography or recrystallization ensures high purity, essential for subsequent applications in polymer synthesis or medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Reductive amination + Boc protection | Aldehyde formation → reductive amination → ring closure → hydrogenation → Boc protection | Well-established, scalable, good control of stereochemistry | Multi-step, moderate yield, requires careful purification | 16–20% |
| Oxalic acid salt formation | Reaction of tert-butyl diazaspiro compound with oxalic acid under inert atmosphere | Simpler, direct salt formation, good purity | Limited to salt formation, not full synthesis | Not specified |
| Ethyl malonate route | Malonate ester reaction → reduction → tosylation → ring closure → Boc protection | Uses readily available reagents, versatile | Multi-step, requires careful control of conditions | Not specified |
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate with analogous spirocyclic and non-spirocyclic dicarboxylates, focusing on structural features, physicochemical properties, and applications.
Spirocyclic Diamine Dicarboxylates
Key Observations:
- Steric and Solubility Effects : The tert-butyl groups in the target compound enhance lipophilicity, favoring membrane permeability in drug candidates, whereas benzyl/ethyl analogs offer higher reactivity in subsequent deprotection steps .
- Conformational Rigidity: The spirocyclic core distinguishes these compounds from non-rigid diamines, enabling precise spatial control in protein-ligand interactions .
- Synthetic Utility : The target compound’s synthesis achieves higher yields (96% in Step 5, ) compared to ethyl/benzyl analogs (56–89%), likely due to the stability of tert-butyl groups under basic conditions .
Non-Spirocyclic Dicarboxylates
Key Observations:
- Ring Systems: Non-spirocyclic dicarboxylates (e.g., DMTD, DBF) lack the conformational restraint of spirocycles, making them more flexible but less selective in molecular recognition .
- Functional Roles : While this compound is tailored for drug design, DMTD and DBF are optimized for material science applications, leveraging ester stability for polymer durability .
Biological Activity
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1086398-02-8
- Appearance : Liquid or semi-solid
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1086398-02-8 |
| Appearance | Liquid or semi-solid |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
One notable study explored the compound's activity against Mycobacterium tuberculosis (M. tuberculosis). Using the resazurin microtiter plate assay (REMA), researchers determined the minimum inhibitory concentration (MIC) of related diazaspiro compounds. Although specific data for this compound was not provided, compounds with similar structures exhibited promising antitubercular activity with MIC values as low as 0.016 μg/mL .
Inhibition of Protein Interactions
Research has indicated that derivatives of the diazaspiro[3.4]octane core can inhibit various protein interactions relevant to cancer and metabolic diseases. For instance, some compounds in this class have shown efficacy as menin-MLL1 interaction inhibitors and modulators of MAP and PI3K signaling pathways . These interactions are crucial for cancer cell proliferation and survival.
Case Studies
-
Case Study on Antitubercular Activity :
- A set of diazaspiro compounds was evaluated for their activity against drug-sensitive strains of M. tuberculosis.
- The study found that modifications to the diazaspiro structure significantly impacted antimicrobial efficacy.
- The most active compound demonstrated an MIC of 0.016 μg/mL against M. tuberculosis H37Rv, suggesting that structural optimizations could enhance biological activity .
-
Cancer Therapeutics :
- Compounds based on the diazaspiro framework were tested for their ability to inhibit menin-MLL1 interactions.
- These interactions play a pivotal role in oncogenic signaling pathways, making them attractive targets for cancer therapy.
- The results indicated that specific substitutions on the diazaspiro structure could lead to improved potency against cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The compound can be derived from simpler precursors through various cyclization reactions.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Kinugasa Reaction | Under inert atmosphere |
| Step 2 | Conia-Ene Cyclization | Heat and stirring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
